9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine
CAS No.:
Cat. No.: VC13667202
Molecular Formula: C19H17ClN2
Molecular Weight: 308.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17ClN2 |
|---|---|
| Molecular Weight | 308.8 g/mol |
| IUPAC Name | 2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine |
| Standard InChI | InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
| Standard InChI Key | BSBOXQXOZZHMDR-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₉H₁₇ClN₂, with a molecular weight of 308.8 g/mol . Its IUPAC name, 2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b] naphthyridine, reflects its tetracyclic architecture, which includes a partially saturated azaacridine ring system . Key structural features include:
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A chlorine atom at position 9, enhancing electrophilic reactivity.
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A benzyl group at position 2, contributing to lipophilicity and potential DNA-intercalating properties .
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A tetrahydro-azaacridine core, which reduces planarity compared to fully aromatic acridines, potentially modulating biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂ |
| Molecular Weight (g/mol) | 308.8 |
| SMILES | Clc1c2CN(CCc2nc2c1cccc2)Cc1ccccc1 |
| InChI Key | BSBOXQXOZZHMDR-UHFFFAOYSA-N |
| Solubility | Likely low aqueous solubility |
The canonical SMILES and InChIKey confirm its unique stereoelectronic profile, critical for structure-activity relationship (SAR) studies .
Synthesis and Optimization Strategies
Table 2: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | PPh₃, Toluene, Reflux | 60–75% | |
| Benzylation | Cs₂CO₃, ACN, Reflux | 57–99% | |
| Chlorination | Cl₂, FeCl₃, DCM | 45–65% |
Purification and Characterization
Purification often employs recrystallization from ethanol or acetonitrile, while characterization relies on ¹H/¹³C NMR, HRMS, and HPLC . The compound’s PubChem CID (21699698) provides access to spectral data for verification.
| Compound | Cell Line (IC₅₀, µM) | Target |
|---|---|---|
| 9-Chloro-2-benzyl-... | Not reported | DNA intercalation |
| C-1748 (Nitroacridine) | 0.5–2.0 | Hypoxia-selective |
| LS-1-10 (Acridinone) | 0.294–1.7 | Autophagy inhibition |
Mechanism of Action
The benzyl group enhances membrane permeability, while the chlorine atom stabilizes DNA adducts . Molecular docking studies suggest high affinity for Topoisomerase II and G-quadruplex DNA, disrupting replication .
Applications in Drug Development
Lead Optimization
This compound serves as a scaffold for dual-target inhibitors. For example:
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Hybrid Molecules: Combining acridine moieties with triazene or urea groups improves selectivity against Src/MEK kinases .
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PROTACs: Acridine-based degraders (e.g., HDAC-targeting) show promise in hematological malignancies .
Formulation Challenges
Low aqueous solubility necessitates nanocarrier systems (e.g., liposomes) or prodrug strategies (e.g., phosphate esters) .
| Parameter | Value |
|---|---|
| PPE | Gloves, goggles, respirator |
| Storage | 2–8°C, inert atmosphere |
| Disposal | Incineration with scrubber |
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